C.I. Reactive Red 37 is derived from the coupling of diazonium salts with aromatic amines. The dye falls under the category of azo dyes, characterized by the presence of one or more azo groups (-N=N-). Its molecular formula is , with a molecular weight of 356.40 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline methyl sulfate.
The synthesis of C.I. Reactive Red 37 involves several key steps:
The industrial production of this dye typically occurs under controlled conditions to ensure high yield and purity. The reaction conditions such as temperature, pH, and concentration of reagents are critical to achieving optimal results.
The molecular structure of C.I. Reactive Red 37 can be represented using various chemical notation systems:
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1ZRVPOURSNDQODC-UHFFFAOYSA-MCN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-]These structural representations highlight the presence of the azo group and the triazole ring within the molecule.
C.I. Reactive Red 37 can participate in several chemical reactions:
For oxidation reactions, potassium permanganate and hydrogen peroxide are commonly used oxidizing agents. In reduction reactions, sodium borohydride or zinc dust serve as effective reducing agents.
The mechanism of action for C.I. Reactive Red 37 involves its interaction with substrates through ionic bonding due to its cationic nature. When applied to textiles or paper, the positively charged dye molecules attract negatively charged sites on the fibers, resulting in strong adhesion and vibrant coloration.
This mechanism is crucial for achieving durability in dyed materials, ensuring that colors remain vivid even after multiple washes.
C.I. Reactive Red 37 exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding these properties can inform handling procedures and applications in various industries.
C.I. Reactive Red 37 has diverse applications in scientific fields:
These applications highlight the compound's versatility and importance across multiple sectors, making it a valuable component in both industrial processes and research settings.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: